molecular formula C5H9ClF3NO2 B6602966 methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride CAS No. 1016226-51-9

methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride

Cat. No.: B6602966
CAS No.: 1016226-51-9
M. Wt: 207.58 g/mol
InChI Key: LGGNXCVKSJMQRV-DFWYDOINSA-N
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Description

Methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of butanoic acid, featuring an amino group and three fluorine atoms attached to the terminal carbon. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the corresponding ester, methyl 4,4,4-trifluorobutanoate.

    Amination: The ester undergoes amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions.

    Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

    Substitution: New amine derivatives.

    Oxidation: Oxidized forms of the compound, potentially including carboxylic acids.

    Reduction: Reduced forms, such as alcohols or amines.

    Hydrolysis: Butanoic acid and methanol.

Scientific Research Applications

Methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4,4,4-trifluorobutanoate: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    Ethyl 2-amino-4,4,4-trifluorobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-amino-3,3,3-trifluoropropanoate: Shorter carbon chain, which may influence its reactivity and applications.

Uniqueness

Methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride stands out due to its specific combination of functional groups and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in applications requiring high solubility and stability, such as in pharmaceutical formulations and biochemical assays.

Properties

IUPAC Name

methyl (2S)-2-amino-4,4,4-trifluorobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c1-11-4(10)3(9)2-5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGNXCVKSJMQRV-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016226-51-9
Record name methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride
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